Gambiriin A2

Description

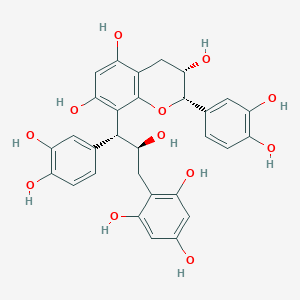

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H28O12 |

|---|---|

Molecular Weight |

580.5 g/mol |

IUPAC Name |

(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(1R,2S)-1-(3,4-dihydroxyphenyl)-2-hydroxy-3-(2,4,6-trihydroxyphenyl)propyl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C30H28O12/c31-14-7-19(34)15(20(35)8-14)9-24(39)27(12-1-3-17(32)22(37)5-12)28-25(40)11-21(36)16-10-26(41)29(42-30(16)28)13-2-4-18(33)23(38)6-13/h1-8,11,24,26-27,29,31-41H,9-10H2/t24-,26-,27-,29-/m0/s1 |

InChI Key |

AAOPKIFUFWCDQZ-CXXWFMJBSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H](OC2=C1C(=CC(=C2[C@@H](C3=CC(=C(C=C3)O)O)[C@H](CC4=C(C=C(C=C4O)O)O)O)O)O)C5=CC(=C(C=C5)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C(C3=CC(=C(C=C3)O)O)C(CC4=C(C=C(C=C4O)O)O)O)O)O)C5=CC(=C(C=C5)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Extraction Procedures for Gambiriin A2 and Related Compounds

Methanol (B129727) and Ethanol (B145695) Extractions

Standardization of Extraction Protocols

The efficient isolation of this compound is contingent upon standardized and optimized extraction protocols. The primary goal is to maximize the yield of catechins and their derivatives while minimizing impurities. Research into the extraction of catechins from Uncaria gambir provides a framework for obtaining the necessary precursors for this compound isolation.

Protocols often begin with the maceration of dried, powdered gambir material. umi.ac.id Solvents such as methanol, ethanol, and hot water are commonly employed. One standardized protocol specifies homogenizing 2 kg of gambier in 22 L of methanol at room temperature, which yields approximately 1.3 kg of crude extract. Another approach involves hot water extraction at temperatures between 52°C and 75°C, which has been shown to yield a high catechin (B1668976) content of 80-90%. nih.gov

Optimization studies have compared various extraction parameters to establish the most effective methods. For instance, comparisons between using a high-speed homogenizer and a reflux apparatus with hot water (70°C) have been conducted to determine the optimal balance between catechin yield and operational cost. researchgate.net The choice of solvent is also critical; ethyl acetate (B1210297) has been identified as a highly effective solvent for selectively extracting catechins and their derivatives, leading to higher purity in the initial extract. umi.ac.idiieta.org Standardization involves defining key parameters such as the solid-to-solvent ratio, extraction time, and temperature to ensure reproducibility and maximize the recovery of the target compounds. umi.ac.id

| Solvent | Typical Temperature | Key Components Extracted | Reference |

|---|---|---|---|

| Methanol | Room Temperature (25°C) | Procyanidins, Gambiriins | |

| Ethanol | 78°C (Boiling Point) | Catechin, Epicatechin | |

| Hot Water | 70-90°C | Tannins, Dimeric Flavans | |

| Ethyl Acetate | 50°C | Catechins, Flavonoids | umi.ac.id |

Chromatographic Separation and Purification Techniques

Following extraction, the crude mixture undergoes several stages of chromatographic separation to isolate this compound from other closely related compounds. This purification is typically achieved through a sequence of column chromatography techniques, culminating in high-performance liquid chromatography.

Column Chromatography Applications

Column chromatography is a fundamental technique used for the large-scale fractionation of the crude extract. orgchemboulder.comcolumn-chromatography.com The process involves passing the extract through a column packed with a solid adsorbent (stationary phase), using a liquid (mobile phase) to carry the components through at different rates based on their chemical properties. orgchemboulder.com For this compound isolation, a series of different resin materials are used in succession.

The initial chromatographic step for the crude methanol or water extract of Uncaria gambir frequently employs a column packed with Dia-ion HP-20 resin. semanticscholar.orgijprajournal.com This is a non-polar, styrene-divinylbenzene polymer adsorbent used for reversed-phase chromatography. sigmaaldrich.com The extract is loaded onto the column, and a stepwise gradient of methanol in water is used for elution. Different fractions are collected as the methanol concentration increases. This compound, along with other dimeric flavans, typically elutes in the fraction containing 40% methanol. ijprajournal.com This step effectively separates the more polar compounds (like monomeric catechins, which elute earlier in 20% methanol) from the less polar dimeric and polymeric compounds. ijprajournal.com

Fractions enriched with this compound from the Dia-ion HP-20 column are often subjected to further purification using Toyopearl HW-40 resin. semanticscholar.orgijprajournal.com This hydroxylated methacrylic polymer is used for size-exclusion chromatography, which separates molecules based on their size. It is particularly effective for removing high-molecular-weight polymeric tannins from the fractions containing the desired flavan (B184786) dimers. Typically, a solvent like 70% ethanol is used as the mobile phase to depolymerize and separate the flavans. ijprajournal.com

Octadecylsilanized (ODS or C18) silica (B1680970) gel is another critical stationary phase used in the purification of this compound. semanticscholar.orgijprajournal.com This is a type of reversed-phase material where the separation is based on hydrophobic interactions. nacalai.com ODS column chromatography is used to separate the various dimeric flavan isomers from one another. For instance, a fraction from a previous chromatography step can be further chromatographed on an ODS column using a mobile phase such as 40% methanol to resolve this compound from other compounds like procyanidin (B600670) B1 and B3.

Toyopearl HW-40

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) represents the final and most precise stage in the purification of this compound, often used to achieve purity levels greater than 95%. Preparative HPLC is employed on the most enriched fractions from the preceding column chromatography steps.

The system typically uses a reversed-phase C18 (ODS) column with a precisely controlled mobile phase. benthamopen.com One documented method for the final purification of this compound involves using a YMC Pack ODS A-324 column. ijprajournal.com The mobile phase consists of a mixture of water, formic acid, and an organic solvent like acetonitrile (B52724) or methanol. ijprajournal.com For example, a solvent system of water, formic acid, and acetonitrile (81.95:0.05:18) has been successfully used. ijprajournal.com The high resolution of HPLC allows for the separation of this compound from its closely related structural isomers, yielding a light brown, amorphous powder. nih.govresearchgate.net

| Step | Chromatography Type | Stationary Phase | Typical Mobile Phase | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | Column Chromatography | Dia-ion HP-20 | H₂O-Methanol Gradient (e.g., 40% MeOH) | Initial fractionation of crude extract | semanticscholar.orgijprajournal.com |

| 2 | Size-Exclusion Chromatography | Toyopearl HW-40 | 70% Ethanol | Removal of polymeric tannins | ijprajournal.com |

| 3 | Reversed-Phase Chromatography | ODS Silica Gel (C18) | 40% Methanol | Separation of dimeric flavans | ijprajournal.com |

| 4 | Preparative HPLC | YMC Pack ODS A-324 (C18) | H₂O-HCOOH-CH₃CN (81.95:0.05:18) | Final purification to >95% | ijprajournal.com |

Reversed-Phase HPLC (RP-HPLC) for Separation and Quantification

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography is a liquid-liquid partition chromatography technique that obviates the need for a solid support matrix, thereby minimizing irreversible adsorption of the sample. This makes it particularly suitable for the preparative isolation of natural products.

HSCCC has been successfully employed for the isolation of dimeric procyanidins, including Gambiriin A1 and A2. researchgate.net In a semisynthetic approach, the reaction mixture containing various procyanidins was fractionated using HSCCC. This technique allowed for the isolation of significant quantities of pure dimeric procyanidins. The selection of an appropriate two-phase solvent system is critical for a successful HSCCC separation. For the fractionation of procyanidins, solvent systems composed of hexane, ethyl acetate, methanol, and water in varying ratios have been proven effective. researchgate.net

Table 3: Exemplary HSCCC Solvent System for Procyanidin Separation

| Component | Ratio (v/v/v/v) |

| n-Hexane | 1.5 |

| Ethyl Acetate | 10 |

| Methanol | 1.5 |

| Water | 10 |

This solvent system was used for the fractionation of a reaction mixture containing various dimeric procyanidins, including this compound. researchgate.net

Structural Elucidation and Characterization Techniques

The precise determination of the complex three-dimensional structure of Gambiriin A2 has been achieved through a combination of powerful analytical methods. These techniques have been instrumental in not only confirming its molecular formula but also in defining the specific arrangement of its atoms and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of this compound, providing detailed insights into the connectivity and spatial arrangement of its constituent atoms. ox.ac.ukipb.pt

The constitutional and stereochemical features of this compound have been meticulously pieced together using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.govslideshare.net The ¹H NMR spectrum provides initial information on the types of protons present and their immediate electronic environment. tuttee.co For instance, the absolute configuration of this compound, specifically the (I-2R,3S; II-2S,3S) arrangement, was determined by analyzing the coupling constants (³JH,H) in the ¹H NMR spectrum. A ³J2,3 value of 4.3 Hz was crucial in defining the stereochemistry of one of its constituent units. nih.gov

Further confirmation of the structure is achieved through 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC). HMBC experiments reveal long-range correlations between protons and carbons, which is vital for establishing the linkage between the different monomeric units of the dimer. In the case of this compound, HMBC correlations were observed from specific protons (I-H-2 and II-H-2) to a particular carbon (II-C-9), confirming the I-C-2–II-C-8 interflavanyl bond. nih.gov The complete assignment of proton and carbon signals is accomplished through a combination of ¹H-¹H COSY, HSQC, and HMBC experiments, providing a comprehensive map of the molecule's covalent framework. researchgate.net

Table 1: Key ¹H and ¹³C NMR Data for this compound (in methanol-d₄)

| Position | δH (ppm) | δC (ppm) |

|---|---|---|

| I-H-2 | 4.824 | - |

| I-H-3 | - | - |

| II-H-2 | 4.803 (brs) | - |

| II-C-9 | - | 155.32 |

Data sourced from a study on seco B-type oligomers. nih.gov

The precise measurement of NMR chemical shifts plays a critical role in refining and, in some cases, revising proposed chemical structures. tuttee.cojchps.comnih.gov Initial structural proposals for this compound and related compounds were later revised based on more detailed spectroscopic and chemical data. researchgate.net The chemical shifts of specific carbon atoms can be particularly informative. For example, the ¹³C NMR data for the carbon at position II-C-8 (δC ~107) was instrumental in confirming the erythro configuration of the adjacent protons, as this value is distinct from the chemical shift observed for the threo configuration (δC ~111). nih.gov This demonstrates the power of chemical shift analysis in making fine stereochemical distinctions.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for identifying it within complex mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing large and thermally labile molecules like this compound. nih.gov ESI-MS data has been used to determine the molecular weight of this compound and its derivatives. researchgate.net This technique has been fundamental in the initial characterization of isolates containing this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS (ESI) analysis yielded a protonated molecule [M + H]⁺ at an m/z of 581.1672, which corresponds to the calculated molecular formula of C₃₀H₂₉O₁₂⁺ (calculated as 581.1654). nih.gov This precise mass measurement is crucial for confirming the molecular formula and distinguishing this compound from other compounds with similar nominal masses.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

|---|---|---|---|

| [M + H]⁺ | 581.1672 | 581.1654 | C₃₀H₂₉O₁₂⁺ |

Data from HRMS (ESI) analysis. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. scielo.brnih.govnih.gov This method has been utilized for the identification of this compound in plant extracts. researchgate.netsci-hub.se In metabolite profiling studies, LC-MS/MS can detect and identify known and unknown compounds in complex biological matrices. The fragmentation patterns observed in the MS/MS spectra provide structural information that aids in the confident identification of compounds like this compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical aspects of chiral molecules. uitm.edu.myucalgary.ca It measures the differential absorption of left and right circularly polarized light, providing crucial information about the absolute configuration of a molecule. uitm.edu.my

In the case of this compound, ECD analysis was fundamental in establishing its absolute configuration. researchgate.netacs.org Studies have shown that this compound isolated from natural sources like Uncaria gambir and Pinus massoniana bark extract exists as a scalemic mixture, meaning it contains unequal amounts of its two enantiomers: this compound (2a) and its optical antipode, ent-Gambiriin A2 (2b). researchgate.netacs.orgnih.gov

The separation of these enantiomers, often achieved through chiral-phase High-Performance Liquid Chromatography (HPLC), allows for the analysis of the pure forms. nih.gov The experimental ECD spectrum of this compound (2a) is characterized by specific Cotton effects, which are the differential absorption peaks. The enantiomeric relationship between this compound and ent-Gambiriin A2 is confirmed by their nearly mirror-image ECD curves. nih.gov

The absolute configuration of this compound was determined to be (I-2R,3S; II-2S,3S). nih.gov This was further supported by comparing its ECD spectrum with those of related known compounds and through component-based empirical ECD calculations. researchgate.netacs.org

Table 1: Electronic Circular Dichroism (ECD) Data for this compound (2a)

| Wavelength (λmax nm) | Molar Ellipticity (Δε) |

|---|---|

| 206 | +18.0 |

| 219 | +8.8 |

| 238 | -2.2 |

| 277 | -0.8 |

| 294 | +0.9 |

Data sourced from a study on seco B-type oligomers from Pinus massoniana. nih.gov

Complementary Spectroscopic and Chemical Methods for Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR techniques were essential for elucidating the basic framework of the molecule. researchgate.net Techniques such as ¹H NMR and ¹³C NMR, along with 2D experiments like HMBC (Heteronuclear Multiple Bond Correlation), helped to piece together the connectivity of the atoms within the dimer. nih.gov The structural similarity to other known compounds, like Gambiriin A1, was also established through detailed NMR data comparison. nih.gov

Chemical Conversion: The structure of this compound was further corroborated through chemical synthesis and conversion studies. For instance, the thermal conversion of (+)-catechin in an aqueous solution yielded a semi-synthetic product identical to this compound, providing strong evidence for its structural assignment. acs.orgnih.gov

These complementary methods, used in concert, provided the comprehensive spectroscopic and chemical data necessary to revise and definitively confirm the complex structure of this compound. researchgate.netnih.gov

Biosynthetic Pathways and Precursors

Biogenesis from Catechin (B1668976) and Epicatechin Units

Gambiriin A2 is a dimeric flavonoid, specifically classified as a chalcane-flavan dimer. nih.govresearchgate.netmdpi.com Scientific investigations have determined that its structure arises from the coupling of two flavan-3-ol (B1228485) units. nih.gov The primary precursors for this compound are (+)-catechin and its stereoisomer, (-)-epicatechin. researchgate.netresearchgate.netmdpi.com These monomeric compounds are abundant in plants such as Uncaria gambir and serve as the foundational building blocks for a variety of more complex dimeric and oligomeric proanthocyanidins (B150500). nih.govresearchgate.net The biosynthesis of these catechin precursors has been studied, with early research demonstrating the formation of (+)-[14C]-catechins in U. gambir, confirming their production within the plant's flavonoid metabolic pathway. nih.govacademicjournals.org this compound is specifically formed when an ent-epicatechin unit, acting as a nucleophile, couples with an intermediate derived from a catechin unit. nih.gov The resulting structure is diastereomeric to Gambiriin A1 at the C-2 position of the flavan-3-ol moiety. nih.gov

Mechanism of Dimer Formation (e.g., Nucleophilic Attack)

The key chemical reaction in the formation of this compound is the creation of an interflavanyl bond between the two precursor units. nih.gov The established mechanism involves a nucleophilic attack from the electron-rich A-ring of one flavan-3-ol unit (catechin or epicatechin) onto an electrophilic carbon of a reactive intermediate derived from the other unit. researchgate.netmdpi.com

More specifically, the process is described as an electrophilic coupling reaction. nih.gov One of the flavan-3-ol monomers undergoes a rearrangement to form a highly reactive B-ring quinone-methide intermediate. nih.gov This intermediate then serves as an electrophile. The nucleophilic attack is executed by the A-ring of a second flavan-3-ol molecule (such as catechin or ent-epicatechin) on the C-α carbon of the quinone-methide intermediate. mdpi.comnih.gov This coupling results in the formation of the characteristic chalcane-flavan dimer structure of this compound. researchgate.netmdpi.com

Role of Oxidative Coupling in Flavonoid Biosynthesis

The formation of this compound is a prime example of oxidative coupling, a common mechanism in the biosynthesis of biflavonoids. mdpi.comsemanticscholar.org This process is essential for creating the carbon-carbon linkages that connect two monomeric flavonoid units. mdpi.com The biosynthesis of proanthocyanidins, the class to which this compound belongs, fundamentally results from the electrophilic coupling of two or more flavonoid moieties. nih.gov

The initial step involves the oxidation of a flavan-3-ol monomer. This oxidation generates a reactive electrophilic species, such as the quinone-methide intermediate central to this compound's formation. nih.gov This intermediate is then susceptible to attack by a nucleophilic partner, leading to the creation of the dimer. mdpi.comnih.gov This oxidative process is a crucial step that enables the diversification of flavonoid structures in nature, leading from simple monomers to complex oligomers and polymers. mdpi.com

Intermediates and Enzymes Involved in this compound Formation

The biosynthetic pathway to this compound involves several key molecules. The foundational precursors are the flavan-3-ols (+)-catechin and (-)-epicatechin . researchgate.netmdpi.com The general flavonoid biosynthetic pathway, which produces these monomers, begins with the phenylpropanoid metabolism, leading to the formation of a chalcone (B49325) . mdpi.comsemanticscholar.org This chalcone is then isomerized to naringenin , a critical intermediate that can be converted into various end-flavonoids, including the catechins. mdpi.comsemanticscholar.org

A critical reactive intermediate in the dimerization step is the B-ring quinone-methide . nih.gov This species is formed via the rearrangement of a flavan-3-ol monomer and acts as the electrophile in the coupling reaction. nih.gov While early research referred to a generic "intermediate A," subsequent studies identified the quinone-methide as the key player. mdpi.comnih.gov

Pharmacological and Biological Activities: Mechanistic Investigations

Antifibrotic Activity

The potential of Gambiriin A2 as an antifibrotic agent has been explored, largely through computational and laboratory studies on Uncaria gambir extracts. Fibrosis is characterized by the excessive accumulation of extracellular matrix components, and key signaling pathways that regulate this process have been identified as potential targets for this compound and related compounds. semanticscholar.orgnih.gov

Table 1: In Silico Binding Affinities of Select Uncaria gambir Compounds to Fibrosis-Related Proteins Note: Lower binding energy values indicate a higher binding affinity.

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Gambiriin C | TGF-β1 | -9.2 | |

| Procyanidin (B600670) B3 | TGF-β1 | -9.3 | semanticscholar.org |

| Catechin (B1668976) | TGF-β1 | -9.4 | semanticscholar.org |

| Procyanidin B3 | NF-κB | -8.6 | |

| Gambiriin A1 | NF-κB | -8.4 |

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, which is closely linked to the fibrotic process. nih.gov Chronic inflammation can trigger events that lead to tissue injury and fibrosis. nih.gov Research has indicated that extracts from Uncaria gambir can inhibit the activation of NF-κB. semanticscholar.orgnih.gov In vivo studies on lung fibrosis models have demonstrated that the antifibrotic effects of gambir extract are mediated, in part, through the inhibition of the NF-κB pathway. nih.gov While this compound is a known constituent of these active extracts, specific molecular docking studies have often highlighted other compounds, such as Procyanidin B3 and Gambiriin A1, for their strong interactions with NF-κB. semanticscholar.org Therefore, this compound is considered to act in concert with other phytochemicals in the extract to modulate this critical inflammatory and fibrotic pathway. semanticscholar.orgsci-hub.se

A hallmark of fibrosis is the excessive proliferation of fibroblasts and their differentiation into myofibroblasts, which are the primary cells responsible for depositing extracellular matrix components like collagen. nih.govresearchgate.net Studies have shown that ethanolic extracts of Uncaria gambir, which contain this compound, can inhibit the proliferation of keloid fibroblast cells. researchgate.netjapsonline.com The mechanism for this may involve the inhibition of growth factors such as platelet-derived growth factor (PDGF), a potent stimulator of fibroblast proliferation. nih.govjapsonline.com In silico analyses targeting the PDGF receptor identified several compounds from gambir with high binding affinities, though Gambirin A1, procyanidin B2, and neooxygambirtannine were noted as having the best scores. japsonline.com An in vitro study determined the IC50 of a gambir ethanolic extract against keloid fibroblast cells to be 22.40 ± 0.071 µg/ml, demonstrating the extract's potential to regulate fibroblast activity. japsonline.com

Modulation of Nuclear Factor-kappa B (NF-κB) Pathway

Antioxidant Mechanisms

Extracts of Uncaria gambir have demonstrated significant free radical scavenging ability in various laboratory assays. tjpr.org The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is commonly used to measure this activity. Studies have found that different cultivars and extracts of gambir show a remarkable capacity to scavenge free radicals, with some results as high as 92-93%. tjpr.orgijprajournal.com This potent antioxidant activity is attributed to the plant's rich phytochemical composition, including catechins, procyanidins, and gambiriins like this compound. tjpr.orgresearchgate.net The ethyl acetate (B1210297) extract of U. gambir has been noted for its particularly high DPPH radical scavenging activity, with reported IC50 values indicating strong potency. researchgate.net The scavenging process by flavonoids is often attributed to their ability to donate hydrogen atoms, neutralizing free radicals. tjpr.org

Table 2: Antioxidant Activity of Various Uncaria gambir Extracts

| Extract Type | Assay | Result (Activity/IC50) | Reference |

|---|---|---|---|

| Hot Water Extract (4 cultivars) | DPPH | 92-93% scavenging activity | tjpr.org |

| Ethyl Acetate Extract | DPPH | IC50: 25.55 µg/mL | researchgate.net |

| Methanol (B129727) Extract | DPPH | IC50: 9.71 μg/mL | researchgate.net |

| Methanol Extract | ABTS | IC50: 6.63 μg/mL | researchgate.net |

| Gambir (Betel component) | DPPH | IC50: 6.4 ± 0.8 μg/mL | ijprajournal.com |

Molecular Basis of Antioxidant Action

This compound exhibits notable antioxidant properties through its ability to scavenge free radicals. researchgate.nettjnpr.org The molecular structure of this compound, rich in phenolic groups, is believed to contribute to this activity. researchgate.netmdpi.com The presence of hydroxyl groups on the aromatic rings allows for the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. atlantis-press.com This free radical scavenging capacity has been demonstrated in various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. researchgate.nettjnpr.org While specific IC50 values for this compound are not extensively reported in isolation, studies on extracts containing this compound have shown significant antioxidant potential. tjnpr.orgijprajournal.com

Molecular docking studies have further elucidated the antioxidant mechanism, suggesting that compounds like this compound can interact with key enzymes involved in oxidative stress pathways. jst.go.jp For instance, the binding affinity of this compound to enzymes such as glutathione (B108866) reductase has been explored, indicating a potential role in enhancing the endogenous antioxidant defense system. jst.go.jp

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties through multiple mechanisms, including the inhibition of key inflammatory enzymes and the modulation of inflammatory signaling pathways. nih.govresearchgate.net

Inhibition of Cyclooxygenase-2 (COX-2) and Lipoxygenase Enzymes

This compound has been identified as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. nih.govnih.gov These enzymes are crucial mediators in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.govwikipedia.orgnps.org.au Inhibition of COX-2 is a key target for anti-inflammatory drugs as this isoform is primarily induced during inflammation. nih.govwikipedia.orgnps.org.au Studies on extracts containing this compound have shown inhibitory activity against both COX-2 and 5-LOX. researchgate.net For instance, a botanical composition containing an extract of Uncaria gambir demonstrated IC50 values of 39.8 μg/ml for COX-2 and 13.6 μg/ml for 5-LOX inhibition. researchgate.net While these values represent the activity of a mixed extract, they suggest the contribution of its active constituents, including this compound.

Impact on Inflammatory Cytokine Production

This compound has been shown to modulate the production of pro-inflammatory cytokines. sci-hub.senih.gov Cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs) are key signaling molecules that drive the inflammatory response. opendentistryjournal.complos.orgopenmicrobiologyjournal.com Research indicates that this compound can inhibit the production of TNF-α. sci-hub.se This inhibitory effect on cytokine production helps to dampen the inflammatory cascade and reduce inflammation-associated tissue damage. ijrrjournal.comscispace.com

Involvement in NF-κB Pathway Modulation

A critical mechanism underlying the anti-inflammatory effects of this compound is its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netsci-hub.seuntirta.ac.id The NF-κB pathway is a central regulator of inflammatory gene expression. untirta.ac.idnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. nih.govnih.gov Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding inflammatory mediators. untirta.ac.idnih.govnih.gov this compound has been found to interfere with this process by inhibiting the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. sci-hub.seuntirta.ac.id Molecular docking studies have further supported the interaction of this compound with components of the NF-κB pathway.

Hepatoprotective Properties

This compound has also been investigated for its potential to protect the liver from damage. ijrrjournal.comgenome.jpscite.ai

Modulation of Liver Enzyme Levels (e.g., ALT, AST)

Elevated levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the blood are key indicators of liver damage. nih.govnih.gov Studies on catechins isolated from gambir, which include this compound, have demonstrated a hepatoprotective effect by reducing these enzyme levels in animal models of liver injury. ijrrjournal.com In a study involving rats with high-fat diet-induced liver damage, the administration of a catechin isolate from gambir led to a significant decrease in serum ALT and AST levels. ijrrjournal.com This suggests that this compound, as a component of this isolate, contributes to the protection of liver cells from damage and helps in the restoration of normal liver function. ijrrjournal.com The antioxidant and anti-inflammatory properties of this compound are believed to be the primary mechanisms behind its hepatoprotective effects, as they help to reduce oxidative stress and inflammation in the liver. ijrrjournal.commdpi.com

Mitigation of Oxidative Stress in Hepatic Tissues

This compound, as a component of the catechin isolates from gambir (Uncaria gambir Roxb.), contributes to the mitigation of oxidative stress in hepatic tissues. High-fat diets can lead to an accumulation of fat in the liver, causing excessive production of free radicals and subsequent lipid peroxidation. This process can alter the permeability of liver cells, leading to an increase in serum levels of enzymes like Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), which are indicators of liver damage. ijrrjournal.com

Catechins from gambir, including this compound, have demonstrated hepatoprotective effects by reducing oxidative stress, decreasing inflammatory cytokines, and mitigating mitochondrial dysfunction. ijrrjournal.com Studies on male Wistar rats induced with a high-fat diet showed that the administration of gambir catechin isolates could significantly reduce the elevated levels of AST and ALT. ijrrjournal.com For instance, a dose of 40 mg/kgBW of gambir catechin isolate was effective in lowering both AST and ALT levels, bringing them closer to the values observed in the negative control group. ijrrjournal.com This suggests that the antioxidant properties of these compounds can help repair damaged liver cells and prevent the progression of liver injury caused by oxidative stress. ijrrjournal.comresearchgate.net

The mechanism of action for flavonoids like this compound as antioxidants is multifaceted. It can involve direct scavenging of reactive oxygen species (ROS), activation of antioxidant enzymes, and mitigation of oxidative stress induced by nitric oxide. researchgate.net The accumulation of fat in the liver increases Tumor Necrosis Factor-alpha (TNF-α), which in turn boosts NADPH oxidase activity, leading to the production of highly reactive super radicals that cause lipid peroxidation. ijrrjournal.com By combating these free radicals, the catechins in gambir help to protect the liver from such damage. ijrrjournal.com

Anticancer Potential

In Vitro Cytotoxic Effects on Cancer Cell Lines

This compound has demonstrated notable cytotoxic effects against various cancer cell lines in vitro. As a component of Uncaria gambir extracts, it has been evaluated for its potential as an anticancer agent.

One study investigating the ethanolic extract of Uncaria gambir (Hunter) Roxb. reported strong inhibitory activity against the A549 lung fibrosis cell line, with an IC50 value of 19.255 ± 1.08 μg/ml. semanticscholar.org While this study focused on the extract, it highlighted that this compound and Gambiriin B1 were the most identical compounds with similar affinity binding values in silico, suggesting their contribution to the observed cytotoxicity. semanticscholar.org

Another study focused on the anti-breast cancer potential of Uncaria gambir Roxb leaves. While this research primarily tested the extract, it noted that compounds within the plant, which would include this compound, have potential as TP53 expression enhancers and anticarcinogenic agents. researchgate.net The water extract of U. gambir leaves showed the strongest potential to inhibit 4T1 breast cancer cells with an IC50 of 87.72 μg/mL. researchgate.net

Furthermore, research on chalcane-flavan dimers from gambir, including this compound, showed that these compounds inhibited the proliferation of K562 cells. researchgate.net Specifically, this compound exhibited a 65.7% inhibition rate at a concentration of 100 µg/mL. researchgate.net

Table 1: In Vitro Cytotoxicity of this compound and Related Extracts

| Cell Line | Compound/Extract | Concentration | Effect |

|---|---|---|---|

| K562 | This compound | 100 µg/mL | 65.7% inhibition researchgate.net |

| A549 | Ethanolic extract of Uncaria gambir | IC50: 19.255 ± 1.08 μg/ml | Strong inhibitory activity semanticscholar.org |

| 4T1 | Water extract of Uncaria gambir leaves | IC50: 87.72 μg/mL | Inhibition of cancer cells researchgate.net |

Induction of Apoptosis or Cell Cycle Arrest Mechanisms

The anticancer activity of this compound and related compounds is often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Research suggests that compounds from Uncaria species can induce apoptosis in cancer cells. For instance, Uncaria tomentosa has been shown to effectively induce apoptosis in T24 and RT4 cells and to cause G1/G0 cell cycle arrest. sci-hub.se While this study did not specifically focus on this compound, it points to a common mechanism for compounds within this genus.

The induction of apoptosis is a key strategy for many chemotherapeutic agents. researchgate.net This process can be initiated through various cellular pathways. For example, the chalcone (B49325) derivative 1C was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in ovarian cancer cells, a process associated with the generation of reactive oxygen species (ROS) and DNA damage. mdpi.com This leads to the modulation of proteins that regulate the cell cycle and apoptosis, such as p21 and the cleavage of PARP. mdpi.com

Studies on other natural compounds have shown that they can induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and caspase-3, while decreasing the expression of anti-apoptotic proteins such as Bcl-2. nih.gov This shift in the balance between pro- and anti-apoptotic proteins is a critical step in the apoptotic cascade. The induction of apoptosis can be confirmed by morphological changes in the cells and by flow cytometry analysis showing an increased population of cells in the sub-G1 phase, which is indicative of apoptotic cells. researchgate.netnih.gov

Antimicrobial Activity

Antibacterial Effects (e.g., against Streptococcus, Gram-negative bacteria)

This compound is among the catechin compounds found in gambir that exhibit antibacterial properties. Extracts from Uncaria gambir have been traditionally used as an antimicrobial agent. researchgate.net

Research has shown that catechins isolated from gambir have antibacterial activity against several bacteria, particularly Gram-positive bacteria. scispace.com One study found that catechin isolates had minimum inhibitory concentration (MIC) values of 8 mg/mL against Streptococcus mutans and Streptococcus viridans. researchgate.net However, against Staphylococcus aureus and Bacillus subtilis, MIC values were not obtained up to a concentration of 25 mg/mL with the isolated catechins. researchgate.net

Another study reported that this compound, along with other related compounds, showed antibacterial effects against Staphylococcus aureus ATCC6538 at a concentration of 150 µg per 8 mm paper disc. researchgate.net This indicates that this compound itself possesses direct antibacterial properties.

Table 2: Antibacterial Activity of this compound and Gambir Catechins

| Bacterium | Compound/Extract | Concentration | Result |

|---|---|---|---|

| Streptococcus mutans | Catechin isolate from gambir | 8 mg/mL | MIC researchgate.net |

| Streptococcus viridans | Catechin isolate from gambir | 8 mg/mL | MIC researchgate.net |

| Staphylococcus aureus ATCC6538 | This compound | 150 µg/8 mm paper disc | Antibacterial effect researchgate.net |

Mechanisms of Bacterial Inhibition (e.g., membrane dysfunction, protein complexation)

The antibacterial action of catechins like this compound is believed to involve multiple mechanisms, primarily targeting the bacterial cell membrane and intracellular components.

One of the key mechanisms is the disruption of the bacterial cell membrane. researchgate.netlumenlearning.com Catechins can cause damage to the plasma cell membrane, leading to the leakage of essential intracellular components such as proteins, nucleic acids, and ions like K+ and Ca2+. researchgate.net This disruption ultimately leads to bacterial cell death. Electron microscopy studies have shown that treatment with (+)-catechin and gambir extract causes visible damage to the plasma membrane and coagulation of the nucleoid in bacteria. researchgate.net

The interaction of these polyphenolic compounds with the bacterial cell surface is a critical first step. The positively charged nature of many antimicrobial peptides allows them to interact with the negatively charged components of bacterial membranes, leading to their disruption. nih.gov While catechins are not peptides, their polyphenolic structure allows for interactions with membrane components.

Furthermore, bacteria have developed various resistance mechanisms to counteract antimicrobial agents, such as producing inactivating enzymes, altering their cell wall structure, or using efflux pumps to expel the antimicrobial compounds. nih.govmdpi.com The effectiveness of this compound and other catechins will depend on their ability to overcome these resistance mechanisms.

Antidiabetic Activity

This compound, a chalcane-flavan dimer found in Uncaria gambir, is associated with the plant's traditional use in managing diabetes-like symptoms. researchgate.netnih.gov Preclinical research has primarily focused on extracts of U. gambir, which contain this compound alongside other bioactive flavonoids like catechin, to investigate its antidiabetic potential. mdpi.comformosapublisher.org The hypoglycemic activity is attributed mainly to the flavonoid content of the plant. nih.gov

One of the key mechanisms underlying the antidiabetic potential of compounds from Uncaria gambir is the inhibition of the α-glucosidase enzyme. formosapublisher.orgjkefarind.com This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govscielo.br By inhibiting this enzyme, the rate of carbohydrate digestion is slowed, which in turn reduces the postprandial spike in blood glucose levels. scielo.brtjpr.org

Table 1: α-Glucosidase Inhibitory Activity of Uncaria gambir Extracts and Related Compounds This table is interactive. You can sort and filter the data.

| Compound/Extract | Type of Inhibition | IC50 Value | Source |

|---|---|---|---|

| Catechins (from gambir extract) | Not specified | 40.45 - 52.43 µg/mL | mdpi.comformosapublisher.org |

| Epigallocatechin (EGC) | Non-competitive | Not specified | frontiersin.org |

| Chrysophyllum cainito Extract | Not specified | 1.20 ± 0.09 μg/ml | nih.govd-nb.info |

Beyond enzyme inhibition, components of U. gambir may influence other glucose metabolism pathways. Preclinical studies on related plant extracts suggest a potential mechanism involves enhancing glucose uptake in peripheral tissues, such as skeletal muscle. nih.govd-nb.info One investigation found that an extract significantly increased the amount of glucose uptake by abdominal muscles, an effect that was more pronounced in the presence of insulin (B600854). nih.govd-nb.info This suggests that the bioactive compounds may improve insulin sensitivity or directly stimulate glucose transport into cells, thereby helping to lower blood glucose levels. pensoft.net However, the same study noted that the extract did not inhibit glucose absorption across the isolated jejunum, indicating the primary effects are likely metabolic rather than related to gut transport inhibition. nih.govd-nb.info The collective action of inhibiting glucose production via α-glucosidase and promoting glucose clearance from the blood into muscle tissue represents a multi-targeted approach to glycemic control. nih.gov

Inhibition of α-Glucosidase Enzyme

Other Investigated Biological Activities (preclinical context only)

Extracts of U. gambir, containing this compound, have been evaluated for several other pharmacological activities in a preclinical setting. researchgate.netnih.govresearchgate.net

Extracts derived from Uncaria gambir have demonstrated anti-helminthic properties. researchgate.netmdpi.com This activity is attributed to the rich profile of bioactive constituents, including flavonoids and tannins, which are known to be present in the plant. tjpr.org While this potential has been confirmed for the broader extract, specific investigations to isolate and confirm the anti-helminthic activity of this compound itself have not been extensively reported. researchgate.netdntb.gov.ua

Hyperuricemia, a condition of elevated uric acid in the blood, is linked to the activity of the enzyme xanthine (B1682287) oxidase. nih.govinnovareacademics.in Research has shown that extracts of U. gambir can act as inhibitors of this enzyme. nih.gov By inhibiting xanthine oxidase, the extracts reduce the metabolic production of uric acid. innovareacademics.in This activity points to a potential therapeutic application for conditions associated with high uric acid levels. This effect is attributed to the plant's flavonoid content, though specific studies quantifying the contribution of this compound to this inhibition are not detailed in the available literature. nih.govinnovareacademics.in

Lipid peroxidation is a process of oxidative degradation of lipids initiated by reactive oxygen species, which can lead to cellular damage. mdpi.comresearchgate.net Extracts from U. gambir have shown potent anti-lipid peroxidation activity, in some cases exceeding that of the reference antioxidant α-tocopherol. tjpr.org The mechanism for this activity by the flavonoids in gambir is believed to be through the chelation of metal ions, such as Fe2+, which catalyze the initiation of lipid peroxidation, rather than through direct radical scavenging. tjpr.org Studies on ethanol (B145695) extracts of gambir demonstrated significant inhibition of lipid peroxidation in rat liver homogenates, with an IC50 of 24.6 ppm. mdpi.com

Table 2: Summary of Other Preclinical Biological Activities of Uncaria gambir Extracts This table is interactive. You can sort and filter the data.

| Biological Activity | Mechanism of Action | Context | Source |

|---|---|---|---|

| Anti-Helminthic | Not specified | Plant Extract | researchgate.netmdpi.com |

| Anti-Hyperuricemic | Inhibition of xanthine oxidase | Plant Extract | nih.govinnovareacademics.in |

Antihyperlipidemic Activity

Initial research into the components of Uncaria gambir extract has identified this compound as a constituent compound. nih.govresearchgate.netresearchgate.net However, comprehensive studies specifically investigating the independent antihyperlipidemic activity of isolated this compound are not available in the current scientific literature.

The antihyperlipidemic properties of Uncaria gambir extracts are well-documented, with studies consistently attributing these effects to the high concentration of catechins. researchgate.netresearchgate.netijpsat.orgresearchgate.net The primary mechanisms identified for the extract's activity are the inhibition of key enzymes in lipid metabolism and absorption.

Mechanistic Insights from Related Compounds in Uncaria gambir

Research on the extracts of Uncaria gambir and its primary flavonoid, catechin, has provided insights into potential antihyperlipidemic mechanisms that could be relevant for other compounds from this plant.

HMG-CoA Reductase Inhibition: Catechins isolated from Uncaria gambir have demonstrated the ability to inhibit 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase. researchgate.netresearchgate.netresearchgate.net This enzyme is the rate-limiting step in the biosynthesis of cholesterol. wikipedia.orgpharmacy180.com Its inhibition leads to a decrease in endogenous cholesterol production. An in-vitro assessment showed that a catechin isolate from Uncaria gambir resulted in 97.46% inhibition of HMG-CoA reductase activity. researchgate.net

Pancreatic Lipase (B570770) Inhibition: Catechins from Uncaria gambir have also been shown to inhibit pancreatic lipase. researchgate.netresearchgate.netresearchgate.net This enzyme plays a crucial role in the digestion and absorption of dietary fats. scispace.comnih.gov By inhibiting this enzyme, the hydrolysis of triglycerides into absorbable free fatty acids is reduced. An in-vitro study on the inhibitory effects of a catechin isolate from Uncaria gambir on lipase activity revealed a strong inhibitory potential, with an IC50 value of 0.102 mg/mL. researchgate.net

While these findings are significant for the extract as a whole and for its most abundant component, catechin, they cannot be directly extrapolated to this compound without specific experimental validation. Future research is required to isolate this compound and evaluate its specific contribution to the antihyperlipidemic effects of Uncaria gambir, including its potential to inhibit HMG-CoA reductase and pancreatic lipase.

Structure Activity Relationship Sar Studies

Role of the Chalcane-Flavan Dimer Structure

Gambiriin A2 is classified as a chalcane-flavan dimer, a structure also referred to as a seco B-type procyanidin (B600670) dimer. mdpi.comresearchgate.netnih.gov This structure is relatively rare in nature and is characterized by the oxidative cleavage of the heterocyclic C-ring of one of the flavan-3-ol (B1228485) (catechin) units. researchgate.net The formation mechanism involves the nucleophilic attack of the A-ring from a catechin (B1668976) or epicatechin molecule onto an intermediate formed from another catechin unit. mdpi.comnih.gov

This open-ring structure distinguishes this compound from more common procyanidins (like Procyanidin B1 or B3) which consist of two intact flavan (B184786) units linked together. The presence of the open-chain chalcane unit in this compound is a critical determinant of its biological activity. For example, in comparative studies, the absence of this open-chain structure in procyanidins was shown to reduce binding affinity to certain biological targets, such as the profibrotic cytokine TGF-β1. This suggests that the increased conformational flexibility and the specific arrangement of hydroxyl groups in the chalcane moiety are essential for potent biological interactions.

| Feature | This compound (Chalcane-Flavan Dimer) | Typical Procyanidin (e.g., Procyanidin B3) |

| Basic Structure | Dimer of two flavan-3-ol units. | Dimer of two flavan-3-ol units. |

| Key Structural Motif | One unit has a cleaved C-ring (seco B-type/chalcane structure). researchgate.netnih.gov | Both units have intact flavan structures. |

| Interflavan Linkage | I-C-2 to II-C-8 linkage. nih.gov | C4-C8 or C4-C6 linkage. |

| Conformational Flexibility | Higher due to the open C-ring. | More rigid structure. |

| Biological Implication | The open-chain unit enhances binding to some protein targets like TGF-β1. | Lacks the open-chain unit, resulting in lower affinity for certain targets. |

Influence of Stereochemistry on Activity (e.g., ent-Gambiriin A2)

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral molecules like this compound. sci-hub.se Recent research has led to the isolation and characterization of not only this compound but also its enantiomer, ent-Gambiriin A2. nih.govacs.org Enantiomers are mirror images of each other and can have vastly different interactions with chiral biological targets like enzymes and receptors.

This compound possesses a (I-2R,3S; II-2S,3S) absolute configuration, whereas its enantiomer, ent-Gambiriin A2, has the opposite (I-2S,3R; II-2R,3S) configuration. nih.gov While SAR studies directly comparing the biological efficacy of the this compound and ent-Gambiriin A2 pair are still emerging, research on related flavonoid dimers emphasizes the importance of stereochemical arrangements. mdpi.com For instance, the relative configuration of the hydroxyl groups and the stereochemistry of the interflavan linkage can significantly impact how the molecule fits into a binding pocket, affecting its activity. The isolation of scalemic (unequal mixture of enantiomers) and racemic (equal mixture) forms of gambiriins from natural sources highlights the complexity and importance of stereochemical analysis in understanding their biological function. nih.govacs.org

| Compound | Absolute Configuration | Relationship |

| This compound | (I-2R,3S; II-2S,3S) nih.gov | Enantiomer of ent-Gambiriin A2 |

| ent-Gambiriin A2 | (I-2S,3R; II-2R,3S) nih.gov | Enantiomer of this compound |

| Gambiriin A1 | (I-2R,3S; II-2R,3S) nih.gov | Diastereomer of this compound |

| ent-Gambiriin A1 | (I-2S,3R; II-2S,3S) nih.gov | Diastereomer of this compound |

Comparative SAR with Related Flavans and Procyanidins

Comparing the structure of this compound with its analogs provides valuable insights into the functional significance of specific structural motifs. mdpi.commdpi.com Gambiriins A1, A2, B1, and B2 are all chalcane-flavan dimers but differ in their linkage positions and stereochemistry. researchgate.net

Stereochemistry: Gambiriin A3, another related compound, has a 2,3-cis configuration in its flavan unit, contrasting with the 2,3-trans configuration found in other gambiriins. This stereochemical difference is known to affect protein binding capabilities.

Comparison with Procyanidins: Procyanidins, such as Procyanidin B1 and B3, are dimers of catechin and/or epicatechin but lack the open chalcane structure. tjpr.org This is a critical point of differentiation. For example, the lack of the open-chain unit in Procyanidin B3 is directly correlated with a reduced binding affinity for TGF-β1 compared to gambiriins. This underscores the crucial role of the seco B-type structure for certain biological activities. The degree of polymerization and the presence of galloylated groups are other factors that significantly influence the activity of procyanidins, with higher molecular weight and galloylation often leading to increased protective effects against oxidative stress. researchgate.net

Computational Approaches in SAR Elucidation

Computational chemistry offers powerful tools for elucidating the SAR of complex molecules like this compound. uni-bonn.de Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are used to predict and rationalize the interaction between a ligand and its biological target at a molecular level. nih.govscienceforecastoa.comnih.gov

For flavonoid dimers, molecular docking studies have been employed to simulate their binding to protein targets. For instance, docking analyses have shown that this compound and its relatives can fit into the binding sites of key proteins like TGF-β1, forming hydrogen bonds and other non-covalent interactions with specific amino acid residues. These computational models help identify the key functional groups responsible for binding affinity and selectivity. By comparing the docking scores and binding modes of this compound with its analogs (e.g., procyanidins), researchers can computationally validate SAR hypotheses, such as the importance of the chalcane-flavan structure for enhanced binding. Furthermore, computational methods can guide the design of novel derivatives with potentially improved activity by suggesting structural modifications that could enhance target interactions. espublisher.comdovepress.com

Synthetic and Semisynthetic Approaches

Chemical Synthesis of Gambiriin A2 and its Analogs

The chemical synthesis of this compound and related compounds has primarily revolved around the dimerization of its monomeric units, (+)-catechin and (-)-epicatechin. These methods often mimic plausible biosynthetic pathways.

Acid-Catalyzed Dimerization of Flavan-3-ols

The acid-catalyzed condensation of flavan-3-ols stands as a foundational method for synthesizing proanthocyanidins (B150500), including this compound. This approach involves the reaction of flavan-3-ol (B1228485) units under acidic conditions, which facilitates the formation of the characteristic interflavan linkage.

The mechanism for the formation of Gambiriin A1 and A2 involves the nucleophilic attack of the A-ring of a catechin (B1668976) or epicatechin unit onto a key intermediate derived from another flavan-3-ol. mdpi.comresearchgate.net This reaction can be complex, often yielding a mixture of dimeric and oligomeric products. A semisynthetic strategy has been developed where procyanidin-rich extracts, such as those from grape seeds, are reacted with flavan-3-ols under acid catalysis. acs.org This process not only forms dimeric procyanidins but also helps in the degradation of higher oligomeric and polymeric procyanidins, which can simplify purification. acs.org In one such approach, the reaction of procyanidin-rich extracts with flavan-3-ols afforded Gambiriin A1 and A2, which were subsequently isolated and identified. acs.org

However, these acid-catalyzed reactions can produce a variety of byproducts, including other gambiriin isomers and procyanidins, making the isolation of pure this compound a significant challenge. nih.gov

Thermal Conversion of Catechin to this compound

An alternative to acid catalysis is the use of thermal conditions to induce the dimerization of catechin. Research has shown that the thermal conversion of (+)-catechin in an aqueous solution can serve as a method to produce semi-synthetic this compound. nih.govacs.org This process provided crucial evidence for the structural elucidation of naturally isolated gambiriins and led to the successful purification of semi-synthetic Gambiriin A1 and A2. nih.govacs.org This method highlights a potentially greener synthetic route, avoiding the use of strong acids.

Enzymatic Dimerization (e.g., Laccase-Mediated)

Enzymatic approaches offer the promise of high selectivity under mild reaction conditions. Laccases, a class of multi-copper oxidoreductase enzymes, have been extensively studied for the polymerization of phenolic compounds, including the this compound precursor, catechin. Current time information in Bangalore, IN. Laccase catalyzes the oxidation of substrates like catechin, leading to the formation of phenoxy radicals which can then polymerize. acs.org

While laccase-catalyzed polymerization of (+)-catechin has been shown to produce polymers and oligomers with 2 to 4 monomer units and enhanced biological activities, there is no specific report in the reviewed literature detailing the direct and selective synthesis of the this compound dimer using this enzymatic method. The resulting products are typically complex mixtures of polymers with varying molecular weights and linkage types, rather than a specific dimeric structure like this compound. Current time information in Bangalore, IN.

Derivatization Strategies for Modified Bioactivity

Modifying the structure of natural products is a common strategy to enhance their physicochemical properties and biological activities.

Ester Derivatives and Their Biological Evaluation

While the direct derivatization of this compound is not extensively documented in the available literature, significant research has been conducted on the esterification of its precursor, (+)-catechin. espublisher.comespublisher.com The modification of polyphenols like catechin into their ester derivatives is pursued to increase their bioavailability, which can be limited by their high water solubility. espublisher.com

In one study, four new catechin ester derivatives were synthesized via an acetylation reaction of isolated (+)-catechin with various benzoyl chlorides. espublisher.com The reaction conditions, reagents, and resulting compounds are summarized below.

| Starting Material | Reagent | Base | Product |

| (+)-Catechin | 2,4,6-Trichlorobenzoyl chloride | K₂CO₃ | Catechin-3'-(2,4,6-trichlorobenzoate) |

| (+)-Catechin | 2-Fluoro-3-(trifluoromethyl)benzoyl chloride | K₂CO₃ | Catechin-3'-[2-fluoro-3-(trifluoromethyl)benzoate] |

| (+)-Catechin | 4-Iodobenzoyl chloride | K₂CO₃ | Catechin-3'-(4-iodobenzoate) |

| (+)-Catechin | 3-Chlorobenzoyl chloride | K₂CO₃ | Catechin-3',4'-[bis(3-chlorobenzoate)] |

Table 1: Synthesis of Catechin Ester Derivatives. espublisher.com

These synthesized ester derivatives were evaluated for their anticancer activity against HeLa cell lines and showed improved activity compared to the parent catechin compound. espublisher.com This suggests that similar derivatization of this compound could potentially modulate its biological profile.

Challenges and Advances in Scalable Synthesis

The large-scale production of this compound, like many other proanthocyanidins, is fraught with challenges. The primary obstacle in chemical synthesis is the lack of selectivity, which leads to the formation of complex mixtures of isomers and polymers that are difficult and costly to separate. thieme-connect.comresearchgate.net The purification of these compounds often requires multiple chromatographic steps, which is not always feasible for industrial-scale production.

Another significant challenge is the stability of the final products. The numerous hydroxyl groups in this compound make it susceptible to oxidation, particularly at non-acidic pH levels. This necessitates careful handling and storage under inert atmospheres to prevent degradation. Furthermore, when isolating from natural sources like Uncaria gambir, the yield can fluctuate significantly due to batch-to-batch variability in the raw plant material.

Advances in this area are focused on improving the efficiency and selectivity of synthetic and purification methods. The development of semisynthetic approaches, where polymeric procyanidins are depolymerized in the presence of a flavan-3-ol to form specific dimers, represents a significant step forward. acs.org This method not only produces the desired dimers but also simplifies the resulting mixture by breaking down larger polymers. acs.org Additionally, the optimization of reaction conditions (e.g., temperature, catalysts) and the development of advanced purification techniques like high-speed countercurrent chromatography are crucial for obtaining pure proanthocyanidins on a preparative scale. acs.orgnih.gov While gram-scale syntheses of some procyanidins have been achieved, moving towards cost-effective, industrial-scale production of specific compounds like this compound remains a key objective for future research. thieme-connect.commdpi.com

Advanced Analytical Methods for Research

Quantitative Analysis of Gambiriin A2 in Complex Matrices

The accurate quantification of this compound in complex samples, such as plant extracts, is a significant analytical challenge. wiley.comchromatographytoday.com The presence of numerous other structurally similar compounds requires highly selective and sensitive analytical methods.

Method Development and Validation for Research Purposes

Developing a robust analytical method for this compound quantification is a multi-step process foundational to reliable research. ijnrd.orgresearchgate.net High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, often chosen for its ability to separate, identify, and quantify components in a mixture. ijnrd.org Method development for HPLC analysis of this compound would involve optimizing several parameters to achieve adequate separation from other compounds in the matrix.

Key validation parameters, as recommended by international guidelines, ensure the reliability of the analytical method. ijnrd.orgfda.gov These include:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. ijnrd.org

Forced degradation studies are also a critical component of validation, helping to establish the stability-indicating properties of the method. researchgate.net

Application in Quality Assessment of Research Materials

Quantitative analysis is paramount for the quality assessment of research materials containing this compound, such as extracts from Uncaria gambir. nih.govnih.gov Research has shown that the composition of polyphenolic constituents in gambir products can vary significantly. pharm.or.jpjst.go.jp For instance, studies on gambir have utilized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify major constituents like catechin (B1668976), which can range from 7% to 76%. pharm.or.jpjst.go.jp While specific quantitative data for this compound is not as abundant, the methods established for related flavan-3-ols and dimeric compounds provide a strong framework. The presence of dimeric compounds, including gambiriin A1, has been noted at approximately 1% in some tested samples. nih.govpharm.or.jp Establishing a validated quantitative method for this compound would allow for setting quality control standards for research materials, ensuring consistency and comparability across different studies. nih.gov

Chromatographic Profiling of Related Dimeric Flavans

Understanding the complete profile of dimeric flavans in a sample is often as important as quantifying a single compound like this compound. Chromatographic techniques are essential for this purpose. researchgate.net

Gel Permeation Chromatography (GPC) for Polymeric Flavans

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a valuable technique for analyzing polymeric flavans based on their size. researchgate.netnih.gov In the context of gambir research, GPC has been used to determine the molecular weight distributions of polymeric flavans, revealing an average degree of polymerization ranging from 3 to 7. nih.govpharm.or.jp This indicates that gambir extracts contain a mixture of monomers, dimers, trimers, and larger oligomers. GPC, often used in conjunction with other techniques like RP-HPLC and the vanillin-HCl method for total flavan (B184786) content, provides a comprehensive polyphenolic profile of gambir products. pharm.or.jpjst.go.jp The technique has also been successfully applied to fractionate proanthocyanidins (B150500) from other sources, such as grape seeds and cocoa beans. nih.govnih.gov

Multi-dimensional Chromatography Techniques

For highly complex mixtures containing numerous isomeric and isobaric compounds, one-dimensional chromatography may not provide sufficient resolution. Multi-dimensional chromatography, which combines two or more independent separation mechanisms, offers significantly enhanced peak capacity and resolving power. mdpi.comchromatographyonline.com Techniques like comprehensive two-dimensional liquid chromatography (LCxLC) have been successfully applied to separate various classes of flavonoids. researchgate.net An offline multidimensional thin-layer chromatography method was developed to isolate various secondary metabolites, including procyanidins, from plant extracts. nih.gov These advanced separation techniques are powerful tools for creating detailed chemical fingerprints of the dimeric flavan content in research materials.

Hyphenated Techniques (e.g., LC-NMR, GC-MS) in Research

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the structural elucidation and identification of compounds in complex mixtures. nih.govchemijournal.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy directly couples the separation power of HPLC with the detailed structural information provided by NMR. researchgate.net This is particularly useful for unambiguously identifying isomeric flavonoids and other natural products directly in the extract, sometimes even without prior isolation. researchgate.netnih.gov LC-NMR has been instrumental in the structural elucidation of a wide range of flavonoid compounds. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, though its application to flavonoids like this compound requires a derivatization step to increase their volatility. researchgate.net This process converts the non-volatile flavonoids into more volatile derivatives suitable for GC analysis. researchgate.netnih.gov GC-MS provides high sensitivity and resolution, making it an accurate tool for both qualitative and quantitative analysis of derivatized flavonoids and other phenolic compounds in various samples, including plant materials and biological fluids. researchgate.netnih.govmdpi.com The combination of separation by GC and mass analysis by MS allows for the confident identification and quantification of numerous metabolites in a single run. nih.govfrontiersin.org

The integration of these advanced analytical methods provides a robust toolkit for researchers studying this compound and related flavan dimers, enabling precise quantification, comprehensive profiling, and unambiguous structural identification.

Methodologies for Reproducibility in Research Studies

Ensuring the reproducibility of research involving natural compounds like this compound is fundamental to the integrity and advancement of scientific knowledge. The complexity of natural product chemistry, from isolation to biological testing, necessitates rigorous adherence to standardized methodologies. Reproducibility in this compound research hinges on several key pillars: consistent starting material and extraction procedures, comprehensive analytical characterization to confirm structural identity and purity, and transparent reporting of all experimental protocols and data.

A critical first step is the meticulous documentation of the botanical source, Uncaria gambir, including its collection and initial processing, as variations can significantly impact the profile of extracted compounds. mdpi.comresearchgate.net The extraction process itself must be standardized, detailing solvent systems, temperatures, and duration. For instance, methanol (B129727) is often used as an effective solvent for isolating this compound and its precursors. mdpi.com Following extraction, purification protocols, typically involving column chromatography techniques like Dia-ion HP-20 or high-speed countercurrent chromatography, must be explicitly described to allow for replication. mdpi.comnih.gov

The cornerstone of reproducibility is the unambiguous analytical confirmation of the isolated compound. Before conducting biological assays, the structural identity of this compound must be validated by comparing its spectroscopic data with established literature values. Furthermore, the purity of the compound, typically required to be above 95%, must be confirmed using methods like High-Performance Liquid Chromatography (HPLC). This ensures that observed biological effects are attributable to this compound and not to impurities.

In biological studies, reproducibility requires the use of standardized cell culture conditions and validated assays. For computational research, such as molecular docking studies, transparent reporting of software, parameters, and scoring functions is essential. The practice of archiving raw experimental data, such as NMR spectra, HPLC chromatograms, and absorbance values from bioassays, in supplementary materials or public repositories is crucial for enabling other researchers to verify and build upon the findings. The development of semisynthetic approaches to produce this compound also contributes to reproducibility by providing a more consistent and controlled source of the compound compared to extraction from natural sources, which can be variable. nih.govresearchgate.net

Detailed Research Findings

Research on this compound has established its structure as a chalcane-flavan dimer, a revision from earlier proposals. researchgate.netnih.gov It is typically isolated from the aqueous extract of Uncaria gambir alongside other dimeric flavans and catechins. researchgate.netnih.gov The structural elucidation and confirmation rely on a combination of advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a fundamental tool for both the purification of this compound and the quantitative analysis of its content in extracts. researchgate.netnih.gov Gel Permeation Chromatography (GPC) has also been employed to analyze the molecular weight distributions of the polymeric flavans in gambir products. researchgate.netnih.gov

Spectroscopic methods are indispensable for structural characterization. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques used. ESI-MS (Electrospray Ionization Mass Spectrometry) is used to determine the molecular formula. One- and two-dimensional NMR experiments provide detailed information about the connectivity and stereochemistry of the molecule. researchgate.net

The following tables summarize key analytical data used in the characterization of this compound and related compounds, providing a reference for ensuring the identity and quality of the compound in future research.

Table 1: Spectroscopic Data for this compound Characterization

This table provides a summary of the key spectroscopic data points used to identify this compound.

| Analytical Method | Technique | Observed Result | Significance | Reference |

|---|---|---|---|---|

| Mass Spectrometry | ESI-MS | [M-H]⁻ at m/z 561.1 | Consistent with the molecular formula C₃₀H₂₆O₁₁ | |

| UV-Vis Spectroscopy | UV-Vis | λₘₐₓ at 280 nm | Characteristic of catechin dimers | |

| Nuclear Magnetic Resonance | ¹H NMR (400 MHz, DMSO-d₆) | Signals at δ 6.85 (d, J = 2.0 Hz, H-2') and δ 4.75 (s, H-4) | Confirms the interflavan bonding characteristic of the gambiriin structure |

Table 2: Analytical Methods for Quality Control of Uncaria gambir Extracts

This table outlines the common analytical methods used to evaluate the quality and composition of gambir extracts, the source of this compound.

| Method | Purpose | Key Findings | Reference |

|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Quantitative analysis of major polyphenolic constituents | Catechin is the most abundant constituent (7-76%). Gambiriin A1 is present at approx. 1%. | researchgate.netnih.gov |

| Vanillin-HCl Method | Estimation of total flavan content | Total flavan contents in gambir products range from 24-79%. | researchgate.netnih.gov |

| Gel Permeation Chromatography (GPC) | Analysis of molecular weight distribution of polymeric flavans | The average degree of polymerization is between 3 and 7. | researchgate.netnih.gov |

Preclinical Investigations and in Vitro/in Vivo Models

Cellular Models for Mechanistic Studies

Cellular models are fundamental in dissecting the molecular pathways through which Gambiriin A2 exerts its effects. Specific cell lines are chosen based on their relevance to the disease being studied.

A549 Cell Line in Antifibrotic Research

The human alveolar basal epithelial cell line, A549, is a standard model for studying pulmonary fibrosis. While direct in vitro studies using isolated this compound on A549 cells are not extensively detailed, its potential has been highlighted in broader research on Uncaria gambir extracts.

In silico molecular docking analyses have shown that this compound, along with the related compound Gambiriin B1, demonstrates a strong binding affinity for the Transforming Growth Factor-β1 (TGF-β1) receptor. TGF-β1 is a primary cytokine that drives fibrosis. This interaction suggests a potential mechanism for the antifibrotic activity of this compound by directly interfering with this key profibrotic pathway. Studies have also investigated the potential of compounds from Uncaria gambir to inhibit the NF-κB pathway, which is also implicated in fibrosis. semanticscholar.org

While specific data for isolated this compound is limited, studies on the ethanolic extract of Uncaria gambir, which contains this compound, have been performed on A549 cells. These studies confirm the antifibrotic potential of the extract's constituent compounds. semanticscholar.org

HeLa Cell Line in Anticancer Research

The HeLa cell line, derived from human cervical cancer, is one of the most widely used models in cancer research. espublisher.com this compound is recognized as a bioactive phytochemical within Uncaria gambir. espublisher.comresearchgate.net However, research into the anticancer properties of this plant has predominantly focused on its main component, (+)-Catechin, and its derivatives. espublisher.comespublisher.com

Currently, there is a lack of direct experimental evidence detailing the specific cytotoxic or anticancer effects of isolated this compound on the HeLa cell line. While the plant extract containing this compound is studied for its anticancer potential, the specific contribution of this compound to this activity in HeLa cells remains to be elucidated. espublisher.com

RAW Cells in Anti-inflammatory Research

The RAW 264.7 macrophage cell line is a common model for investigating anti-inflammatory activity. Macrophages play a crucial role in the inflammatory response, and their activation by substances like lipopolysaccharide (LPS) provides a platform to test potential anti-inflammatory agents. nih.govmdpi.comnih.gov

This compound has been identified as having anti-inflammatory properties in studies using LPS-induced RAW 264.7 cells. sci-hub.se These investigations typically measure the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and interleukins. nih.govscirp.org While this compound is noted for this activity, detailed mechanistic data from primary studies are limited in the available literature.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)